molecular formula C20H34O4 B15422688 13-(Acetyloxy)octadeca-9,11-dienoic acid CAS No. 113079-95-1

13-(Acetyloxy)octadeca-9,11-dienoic acid

Cat. No.: B15422688
CAS No.: 113079-95-1
M. Wt: 338.5 g/mol
InChI Key: IZWDXHOINXOUIB-UHFFFAOYSA-N
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Description

13-(Acetyloxy)octadeca-9,11-dienoic acid is a fatty acid derivative belonging to the class of oxidized linoleic acid metabolites (OXLAMs). It is closely related to the well-characterized 13-Hydroxyoctadeca-9,11-dienoic acid (13-HODE), a compound produced endogenously through enzymatic pathways involving 15-lipoxygenase or cyclooxygenase, as well as through non-enzymatic oxidation . The acetyloxy modification in this compound suggests it may serve as a derivative or metabolic intermediate in the study of linoleic acid metabolism. While specific biological data on this compound is limited, research on its structural analogs provides strong context for its research value. For instance, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), another OXLAM, has demonstrated significant anti-inflammatory properties in macrophages by inhibiting LPS-induced nitric oxide production, suppressing pro-inflammatory cytokines, and modulating the NF-κB and MAPK signaling pathways . Furthermore, 13-Oxo-ODE has been shown to inhibit the proliferation of breast cancer stem cells by down-regulating the critical transcription factor c-Myc . These findings on related metabolites highlight the potential of this compound as a valuable tool for investigating inflammatory processes, cancer biology, and lipid-mediated signaling. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

113079-95-1

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

13-acetyloxyoctadeca-9,11-dienoic acid

InChI

InChI=1S/C20H34O4/c1-3-4-12-15-19(24-18(2)21)16-13-10-8-6-5-7-9-11-14-17-20(22)23/h8,10,13,16,19H,3-7,9,11-12,14-15,17H2,1-2H3,(H,22,23)

InChI Key

IZWDXHOINXOUIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Functional Group at C-13 Molecular Formula Key Biological Roles/Sources References
13-(Acetyloxy)octadeca-9,11-dienoic acid Acetyloxy (-OAc) C20H34O4 Presumed roles: Esterified derivative with potential prodrug properties; not directly studied. N/A
13-KODE (13-Oxo-9Z,11E-octadecadienoic acid) Oxo (=O) C18H30O3 Antioxidant activity; inhibits NO production in macrophages; derived from linoleic acid oxidation.
13-HODE (13-Hydroxy-9Z,11E-octadecadienoic acid) Hydroxy (-OH) C18H32O3 Anti-inflammatory signaling; complies with Lipinski's rule (drug-like properties); found in plant lipids.
13-HPODE (13-Hydroperoxy-9Z,11E-octadecadienoic acid) Hydroperoxy (-OOH) C18H32O4 Precursor to oxo/hydroxy derivatives; involved in lipid peroxidation and radical reactions.
Octadeca-9,11-dienoic acid (CLA) None (conjugated diene) C18H32O2 Conjugated linoleic acid; modulates fatty acid profiles in dairy products; potential anticancer effects.

Key Differences in Bioactivity and Stability

Functional Group Impact: 13-KODE: The oxo group enhances electrophilicity, enabling interactions with nucleophilic targets (e.g., proteins) in antioxidant pathways. DPPH assays show concentration-dependent radical scavenging activity . 13-HODE: The hydroxy group allows hydrogen bonding, improving solubility compared to 13-KODE. Its LogP (2.73) and ADME properties suggest oral bioavailability . 13-HPODE: The hydroperoxy group is highly reactive, decomposing into radicals (e.g., pentyl radicals) under enzymatic catalysis (e.g., cytochrome c) .

Metabolic Pathways: 13-HPODE is a key intermediate in linoleic acid metabolism, forming 13-KODE or 13-HODE via reduction or oxidation . The acetyloxy variant may act as a prodrug, releasing 13-HODE in vivo after deacetylation, similar to esterified drug formulations .

Natural Occurrence: 13-HODE and 13-KODE are found in plant extracts (e.g., Portulaca oleracea) and fungal lipids .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 13-(Acetyloxy)octadeca-9,11-dienoic acid, and how are stereochemical outcomes controlled?

  • Methodological Answer : Synthesis typically involves enzymatic oxidation of linoleic acid derivatives. For example, soybean lipoxygenase catalyzes the anaerobic conversion of linoleic acid to 13-hydroperoxyoctadeca-9,11-dienoic acid (13-HPODE), which can undergo acetylation. Stereochemical control is achieved by using chiral catalysts or enzymes like 15-lipoxygenase, which preferentially forms 13(S)-hydroperoxy derivatives . Post-synthesis, purification via normal-phase HPLC resolves isomeric mixtures (e.g., 9- vs. 13-hydroperoxides) .

Q. What analytical techniques are critical for structural elucidation of this compound and its derivatives?

  • Methodological Answer : High-resolution LC-MS and 2D-NMR are essential. For example, HRESI-LC-MS confirms molecular formulas, while ¹H-¹³C HMBC and NOESY NMR spectra establish double-bond geometry (e.g., 9Z,11E configuration) and hydroxyl/acetoxy group positions . HPLC coupled with ESR detects radical intermediates in reaction mixtures .

Q. What are the primary biological roles of this compound in model systems?

  • Methodological Answer : In Plasmodium berghei murine models, hydroperoxy derivatives like 13-HPODE exhibit antimalarial activity, assessed via parasitemia suppression assays. Mechanistic studies involve measuring lipid peroxidation levels and reactive oxygen species (ROS) using fluorometric probes . In plant systems, its role in green leaf volatile (GLV) release is studied using herbivore-induced wounding assays and SPME-GC-MS .

Advanced Research Questions

Q. How do stereochemical configurations (e.g., 13S vs. 13R) influence enzymatic interactions and downstream metabolic pathways?

  • Methodological Answer : Enantioselective enzymatic assays with 15-lipoxygenase show preferential oxidation of 13(S)-HODE esters. For example, cytochrome c catalyzes the heterolytic cleavage of 13(S)-HPODE to form pentane and 13-oxo derivatives, a reaction absent in 13(R)-isomers . Stereochemical effects on gene expression (e.g., intestinal epithelial cells) are tested using luciferase reporters under promoters responsive to lipid mediators .

Q. What is the compound’s role in lipid peroxidation cascades, and how do competing pathways affect experimental outcomes?

  • Methodological Answer : In anaerobic systems, 13-HPODE undergoes radical-mediated rearrangements to form 13-oxo derivatives and n-pentane, monitored via headspace GC-MS . Competing pathways (e.g., nitration in biphasic systems) produce nitro-diene derivatives, characterized by UV-Vis and FTIR to track conjugated double-bond modifications . Kinetic studies using stopped-flow spectroscopy quantify peroxidation rates under varying oxygen tensions .

Q. How can researchers resolve contradictions in isomer formation during synthetic or enzymatic reactions?

  • Methodological Answer : Discrepancies arise from isomerization during purification or enzymatic side reactions. Normal-phase HPLC separates 9-hydroperoxy-(10E,12Z) and 13-hydroperoxy-(9Z,11E) isomers, validated by chiral column chromatography and optical rotation measurements . Isotopic labeling (e.g., ¹⁸O₂) tracks oxygen incorporation to distinguish enzymatic vs. non-enzymatic oxidation pathways .

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